MRM Transition Differentiation
Ertugliflozin-d5 provides a +5 Da mass shift (m/z 442.2 → 334.3) relative to the unlabeled analyte (m/z 437.4 → 329.2) in MRM transitions, whereas Ertugliflozin-d4 provides only a +4 Da shift [1]. A minimum mass shift of +3 Da is recommended to avoid isotopic overlap; however, +5 Da offers a greater safety margin against interference from the analyte's natural isotopic envelope [2]. The +5 Da shift of Ertugliflozin-d5 eliminates cross-talk between the analyte and internal standard MRM channels, ensuring accurate quantification without signal bleed-through [1].
| Evidence Dimension | Mass shift (Δ m/z) in positive ESI MRM mode |
|---|---|
| Target Compound Data | Ertugliflozin-d5: m/z 442.2 → 334.3; +5 Da shift |
| Comparator Or Baseline | Unlabeled ertugliflozin: m/z 437.4 → 329.2; 0 Da shift; Ertugliflozin-d4: +4 Da shift (estimated from labeling) |
| Quantified Difference | Target provides +5 Da separation; d4 provides +4 Da (insufficient margin per regulatory guidelines) |
| Conditions | LC-MS/MS with Kromasil-C18 column, mobile phase methanol:10 mM ammonium formate (80:20, v/v), flow rate 1 mL/min |
Why This Matters
The +5 Da mass shift ensures baseline separation of isotopic clusters, a critical requirement for FDA and EMA method validation guidelines, preventing cross-talk and ensuring accurate quantification.
- [1] Bezawada V, et al. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics. Eur J Mass Spectrom (Chichester). 2025 Jun;31(3-4):87-93. View Source
- [2] US FDA Guidance for Industry: Bioanalytical Method Validation. May 2018. View Source
